N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide
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Overview
Description
Thiazoles are a class of organic compounds that include a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Synthesis Analysis
The synthesis of thiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis
The aromaticity of the thiazole ring is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antiviral Activity
The synthesized compound has demonstrated potent antiviral activity against the pandemic influenza virus A/Puerto Rico/8/34 (H1N1). Specifically, two derivatives—7b (CC50: >1000 µM, IC50 = 4.8 µM, SI > 63) and 7h (CC50: >1000 µM, IC50 = 5.6 µM, SI > 54)—showed significant virus inhibitory effects. These compounds exhibit high selectivity index values and favorable toxicity profiles .
ADMET Profiles
The compound exhibits encouraging drug-like properties, positioning it as a promising candidate for further development as antiviral therapeutics .
Mechanism of Action
Target of Action
Similar compounds have shown significant virus inhibitory activity against the pandemic influenza virus a/puerto rico/8/34 (h1n1) . The viral target in these cases was the RNA polymerase PB1-PB2 subunits of the influenza A virus .
Mode of Action
Molecular docking studies of similar compounds have elucidated strong binding interactions with their viral targets . This suggests that the compound may interact with its targets in a similar manner, leading to inhibition of the target’s function.
Biochemical Pathways
Compounds with similar structures have been found to inhibit the replication of viruses by targeting their rna polymerase . This suggests that the compound may affect similar biochemical pathways, leading to downstream effects such as inhibition of viral replication.
Pharmacokinetics
The admet profiles of similar compounds have highlighted encouraging drug-like properties , suggesting that this compound may have similar properties that impact its bioavailability.
Result of Action
Similar compounds have shown significant virus inhibitory activity , suggesting that this compound may also lead to a decrease in viral replication at the molecular and cellular levels.
Future Directions
properties
IUPAC Name |
N-[5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4O2S2/c16-11-6-5-8(23-11)7-12-19-20-15(22-12)18-13(21)14-17-9-3-1-2-4-10(9)24-14/h1-6H,7H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBATECMKUVMQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NN=C(O3)CC4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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